molecular formula C19H24Cl4N2O B1608706 1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride CAS No. 126517-38-2

1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride

Cat. No. B1608706
CAS RN: 126517-38-2
M. Wt: 438.2 g/mol
InChI Key: FBWFJXSPMVUFSH-UHFFFAOYSA-N
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Description

1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride, commonly known as doxepin, is a tricyclic antidepressant drug that is used to treat various mental health conditions such as anxiety, depression, and insomnia. Doxepin works by affecting the levels of certain chemicals in the brain, including serotonin and norepinephrine, which are responsible for regulating mood, sleep, and other bodily functions.

Mechanism of Action

Doxepin works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters and helps to regulate mood and other bodily functions. It also acts as an antagonist at certain receptors in the brain, including the histamine H1 receptor and the muscarinic acetylcholine receptor, which can contribute to its sedative and anticholinergic effects.
Biochemical and Physiological Effects:
Doxepin has a number of biochemical and physiological effects that contribute to its therapeutic and side effects. It has been shown to affect the levels of various neurotransmitters in the brain, including serotonin, norepinephrine, dopamine, and acetylcholine. It also affects various physiological processes such as heart rate, blood pressure, and body temperature. Doxepin has been found to have sedative and anticholinergic effects, which can contribute to its therapeutic effects in treating anxiety and insomnia, but can also cause side effects such as dry mouth, blurred vision, and constipation.

Advantages and Limitations for Lab Experiments

Doxepin has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. It is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. Its sedative and anticholinergic effects can interfere with certain experimental procedures, and its effects can vary depending on the dosage and route of administration.

Future Directions

There are several future directions for research on doxepin. One area of interest is its potential use in treating other conditions such as chronic pain and neuropathic pain. It has also been investigated for its potential use in treating certain types of cancer. Further research is needed to better understand the mechanisms of action of doxepin and its effects on various physiological and biochemical processes. Additionally, there is a need for more research on the optimal dosages and routes of administration for doxepin in different clinical and experimental settings.

Scientific Research Applications

Doxepin has been extensively studied for its therapeutic potential in treating various mental health conditions. Its use as an antidepressant has been well established, and it has also been found to be effective in treating anxiety disorders, panic disorder, and insomnia. In addition to its clinical applications, doxepin has also been used in research studies to investigate its mechanism of action and its effects on various physiological and biochemical processes.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)-(3-chlorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O.2ClH/c20-16-5-3-4-15(14-16)19(17-6-1-2-7-18(17)21)23-10-8-22(9-11-23)12-13-24;;/h1-7,14,19,24H,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFJXSPMVUFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925581
Record name 2-{4-[(2-Chlorophenyl)(3-chlorophenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126517-38-2
Record name 1-Piperazineethanol, 4-((2-chlorophenyl)(3-chlorophenyl)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126517382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(2-Chlorophenyl)(3-chlorophenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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